Heveadride vs. Dihydroepiheveadride: Comparative Antifungal Potency Assessment
In a head-to-head comparative antifungal screening of nonadride derivatives isolated from the same fungal strain (unidentified fungus IFM 52672), dihydroepiheveadride (compound 1) was identified as the most potent antifungal principle, with Heveadride (compound 2) demonstrating consistently weaker antifungal activity across all tested filamentous fungal pathogens [1]. Heveadride exhibited only moderate inhibitory activity against filamentous fungi at 5-10 μg/disc, and showed weak or no activity against Candida spp. and Cryptococcus neoformans even at elevated concentrations [2].
| Evidence Dimension | Relative antifungal potency rank order |
|---|---|
| Target Compound Data | Heveadride (2): Moderate activity against filamentous fungi; weak/no activity against Candida spp. and Cryptococcus neoformans |
| Comparator Or Baseline | Dihydroepiheveadride (1): Most potent antifungal principle from the organism; strong activity against Aspergillus fumigatus, Penicillium marneffei, and Trichophyton spp. |
| Quantified Difference | Antifungal potencies: 1 > 2 (Heveadride) > 3 |
| Conditions | Agar diffusion assay (5-10 μg/disc) against various filamentous fungi and yeasts |
Why This Matters
Dihydroepiheveadride, not Heveadride, represents the optimal choice for antifungal screening programs targeting filamentous fungal pathogens; Heveadride is specifically unsuitable for applications requiring broad-spectrum anti-yeast activity.
- [1] Hosoe T, et al. A new nonadride derivative, dihydroepiheveadride, as characteristic antifungal agent against filamentous fungi, isolated from unidentified fungus IFM 52672. J Antibiot. 2004;57(9):573-578. View Source
- [2] Hosoe T, et al. A new nonadride derivative, dihydroepiheveadride, as characteristic antifungal agent against filamentous fungi, isolated from unidentified fungus IFM 52672. J Antibiot. 2004;57(9):573-578. Abstract. View Source
